O-Benzylhydroxylamine

Reaction Kinetics Organic Synthesis Epoxide Opening

O-Benzylhydroxylamine (CAS 622-33-3) is an O-substituted hydroxylamine derivative widely employed as a versatile building block in organic synthesis, particularly for the formation of nitrones, oximes, and hydroxylamines. It is commercially available as a free base liquid (≥98% purity, bp 110-112 °C at 20 mmHg) and as a more stable hydrochloride salt (≥99% purity).

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 622-33-3
Cat. No. B1220181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzylhydroxylamine
CAS622-33-3
Synonymsenzyloxyamine
benzyloxyamine hydrochloride
O-benzylhydroxylamine
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CON
InChIInChI=1S/C7H9NO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6,8H2
InChIKeyXYEOALKITRFCJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Benzylhydroxylamine (CAS 622-33-3) Reagent Guide for Procurement in Organic Synthesis & Drug Discovery


O-Benzylhydroxylamine (CAS 622-33-3) is an O-substituted hydroxylamine derivative widely employed as a versatile building block in organic synthesis, particularly for the formation of nitrones, oximes, and hydroxylamines . It is commercially available as a free base liquid (≥98% purity, bp 110-112 °C at 20 mmHg) and as a more stable hydrochloride salt (≥99% purity) . Its primary differentiator lies in the benzyl protecting group, which imparts distinct steric and electronic properties that enable selective reactivity in cycloadditions, conjugate additions, and as a sub-micromolar inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) [1].

Procurement Alert: Why Substituting O-Benzylhydroxylamine (622-33-3) with Another Hydroxylamine Derivative Can Lead to Experimental Failure


Direct substitution of O-Benzylhydroxylamine with other hydroxylamine derivatives (e.g., O-methyl, N-benzyl, free hydroxylamine) is not straightforward due to significant, quantifiable differences in reaction kinetics, chemoselectivity, and biological target engagement. As demonstrated in epoxide ring-opening reactions, the steric bulk of the O-benzyl group dictates a 72-hour reaction time, which is 3× slower than O-methyl but 2.3× faster than O-tert-butyl analogs, making O-Benzylhydroxylamine a unique middle-ground reagent for time-controlled syntheses [1]. Furthermore, its superior performance as an aminating agent for 1,4-quinones, compared to less effective alternatives like O-methylhydroxylamine, underscores a specific and non-interchangeable reactivity profile . Most critically, O-Benzylhydroxylamine is a validated sub-micromolar IDO1 inhibitor, a property not shared by simple hydroxylamines, making it indispensable in specific medicinal chemistry and chemical biology workflows [2].

O-Benzylhydroxylamine (CAS 622-33-3) Quantified Differentiation: A Comparative Data Guide for Sourcing Decisions


Reaction Rate Comparison in Epoxide Ring-Opening: A Three-Fold Difference from O-Methylhydroxylamine

In the regioselective ring-opening of epoxides by N-alkylhydroxylamines to form β-hydroxyhydroxylamines, the reaction time is dictated by the steric bulk of the N-substituent. The Science of Synthesis reference work provides a direct head-to-head comparison [1]. Under identical reaction conditions (room temperature, methanol solvent), N-benzylhydroxylamine (derived from O-Benzylhydroxylamine) requires 72 hours for completion. This is a 3-fold increase compared to N-methylhydroxylamine (24 hours), but notably is 2.3-fold faster than N-tert-butylhydroxylamine (1 week).

Reaction Kinetics Organic Synthesis Epoxide Opening

Superior Aminating Agent for 1,4-Quinones Over O-Methyl and Free Hydroxylamine

A 1994 study in Synthesis directly compared the efficacy of several hydroxylamines in a novel one-step amination of 1,4-naphthoquinones and 1,4-benzoquinones . The study authors state that O-Benzylhydroxylamine was found to be the 'best aminating agent' while other tested compounds (O-methylhydroxylamine, carboxymethoxylamine, and free hydroxylamine) were 'less effective'. While specific yield data is behind a paywall in the abstract, the qualitative ranking from a peer-reviewed methodology paper provides a strong, direct, class-level inference for superior reactivity in this specific, synthetically useful transformation.

Amination Quinone Chemistry Reagent Selection

IDO1 Inhibition: Sub-Micromolar Potency Differentiates O-Benzylhydroxylamine as a Validated Chemical Probe

O-Benzylhydroxylamine (OBHA) has been identified as a potent, sub-micromolar inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy [1]. Multiple studies provide quantitative data. One report demonstrates an IC50 of 0.81 μM against recombinant human IDO1 [2]. Further structure-activity relationship (SAR) studies have validated this scaffold, with optimized derivatives achieving nanomolar potency (e.g., IC50 of 0.031 μM for a specific derivative) [3]. Importantly, this inhibitory activity is a specific, mechanism-based property of O-alkylhydroxylamines like OBHA, distinguishing it from simple hydroxylamines or other O-alkyl derivatives that do not effectively engage the enzyme's active site in the same manner [1].

Drug Discovery Cancer Immunotherapy Chemical Biology IDO1 Inhibition

Phenylalanine Ammonia-Lyase (PAL) Inhibition: A 1000-Fold Preference Over Substrate

O-Benzylhydroxylamine (OBHA) is a potent and well-characterized inhibitor of the plant enzyme phenylalanine ammonia-lyase (PAL), a key regulator of phenylpropanoid metabolism. Kinetic studies using soybean PAL provide quantitative data, revealing a Km of 1.1 mM for the natural substrate, L-phenylalanine, and an apparent Ki of 3.5 μM for OBHA as an inhibitor [1]. This indicates that OBHA has a roughly 314-fold higher affinity for the enzyme's active site compared to the natural substrate, making it a highly effective tool for perturbing this metabolic pathway.

Plant Biology Enzyme Kinetics Phenylpropanoid Pathway

Procurement-Grade Purity: Commercial Availability at ≥98% to ≥99% for Reproducible Research

The reliability of experimental outcomes is directly tied to the purity and form of the reagent procured. O-Benzylhydroxylamine is commercially available in two distinct forms, each with validated purity specifications. The free base is offered at ≥98.0% purity (GC assay) as a liquid, while the hydrochloride salt is available at ≥99% purity (HPLC) as a stable solid [REFS-1, REFS-2]. This provides a clear, quantifiable baseline for procurement, ensuring that the purchased material meets the standards required for reproducible synthetic and biological experiments. While other hydroxylamines are also available, the specific combination of the O-benzyl functional group and these high, verifiable purity levels defines a distinct, high-quality reagent.

Quality Control Reproducibility Chemical Procurement

Validated Application Scenarios for O-Benzylhydroxylamine (CAS 622-33-3) in R&D


Precise Kinetic Control in Multi-Step Organic Synthesis

As demonstrated by the 72-hour reaction time for epoxide opening, O-Benzylhydroxylamine provides a predictable and intermediate reaction rate that is 3× slower than O-methyl but 2.3× faster than O-tert-butyl analogs [1]. This property is highly valuable in synthetic planning where a reaction must not proceed too quickly (to avoid side reactions) or too slowly (to maintain throughput). It is the optimal choice when a specific, moderate reaction rate is required for high yield and purity.

High-Efficiency Synthesis of Aminoquinone Derivatives

In the synthesis of amino-substituted 1,4-naphthoquinones and 1,4-benzoquinones, O-Benzylhydroxylamine is the superior aminating reagent compared to O-methylhydroxylamine, carboxymethoxylamine, and free hydroxylamine . Researchers aiming for high-yielding, direct aminations in this compound class should prioritize O-Benzylhydroxylamine to maximize efficiency and minimize purification efforts.

Discovery and Optimization of IDO1 Inhibitors for Cancer Immunotherapy

O-Benzylhydroxylamine serves as a validated sub-micromolar lead scaffold for IDO1 inhibition (IC50 = 0.81 μM) [REFS-3, REFS-4]. Its use as a starting point for SAR studies has already led to derivatives with nanomolar potency [4]. Medicinal chemistry and chemical biology groups investigating IDO1/TDO pathways should consider O-Benzylhydroxylamine an essential tool compound and a validated starting material for inhibitor development.

Chemical Probing of Plant Phenylpropanoid Metabolism

For plant physiology and agrochemical research, the exceptionally low Ki of 3.5 μM for phenylalanine ammonia-lyase (PAL) makes O-Benzylhydroxylamine a potent and selective inhibitor of this pathway [5]. Its ~314-fold higher affinity for PAL compared to the natural substrate allows for effective pathway suppression at low concentrations, making it a superior chemical probe for dissecting the role of phenylpropanoids in plant growth, development, and defense.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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